3-(1-(3-(2,5-dimetoxi-fenil)-1-metil-1H-pirazol-5-carbonil)piperidin-4-il)tiazolidina-2,4-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

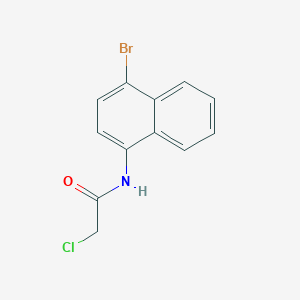

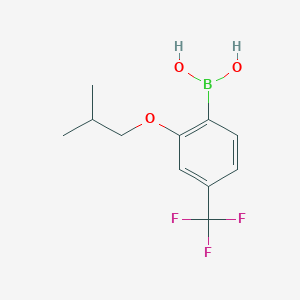

3-(1-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C21H24N4O5S and its molecular weight is 444.51. The purity is usually 95%.

BenchChem offers high-quality 3-(1-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades antidiabéticas

Este compuesto exhibe propiedades antidiabéticas debido a su andamiaje de tiazolidindiona (TZD). Los TZD son conocidos por mejorar la sensibilidad a la insulina mediante la activación del receptor gamma activado por proliferador de peroxisomas (PPARγ) en el tejido adiposo. Al promover la absorción de glucosa y reducir la producción hepática de glucosa, ayudan a controlar la diabetes tipo 2. Los investigadores han explorado el potencial de este compuesto como agente antidiabético oral, aunque se necesitan más estudios para validar su eficacia y seguridad .

Efectos antiinflamatorios

La porción piperidinil en este compuesto sugiere una posible actividad antiinflamatoria. Los derivados de piperidina se han investigado por su capacidad para modular las vías inflamatorias. Al dirigirse a las citoquinas, quimioquinas y enzimas inflamatorias, compuestos como este pueden contribuir al desarrollo de nuevos fármacos antiinflamatorios .

Actividad anticancerígena

La combinación de las porciones pirazol y tiazolidindiona hace que este compuesto sea intrigante para la investigación anticancerígena. Ambos elementos estructurales han mostrado promesa en la inhibición del crecimiento de las células cancerosas. Los investigadores han explorado sus efectos en varios tipos de cáncer, incluidos el cáncer de mama, de pulmón y de colon. Los estudios mecanicistas están en curso para comprender cómo este compuesto interactúa con las vías relacionadas con el cáncer .

Beneficios cardiovasculares

Las tiazolidindionas se han investigado por sus posibles beneficios cardiovasculares. Al mejorar la función endotelial, reducir la inflamación y mejorar la sensibilidad a la insulina, compuestos como este pueden desempeñar un papel en la prevención de las enfermedades cardiovasculares. Sin embargo, son necesarios ensayos clínicos para validar estos efectos .

Propiedades neuroprotectoras

La presencia del grupo dimetoxi-fenil sugiere posibles efectos neuroprotectores. Los investigadores han estudiado compuestos relacionados por su capacidad para proteger las neuronas contra el estrés oxidativo, la inflamación y las condiciones neurodegenerativas. Las investigaciones sobre el potencial neuroprotector de este compuesto están en curso .

Actividad antioxidante

La porción dimetoxi-fenil puede contribuir a las propiedades antioxidantes. Los antioxidantes juegan un papel crucial en la neutralización de los radicales libres y la prevención del daño oxidativo. Los estudios han explorado la capacidad antioxidante de compuestos similares, y este requiere una mayor investigación en este contexto .

En resumen, 3-(1-(3-(2,5-dimetoxi-fenil)-1-metil-1H-pirazol-5-carbonil)piperidin-4-il)tiazolidina-2,4-diona es prometedor en diversos campos, desde los efectos antidiabéticos hasta la posible actividad anticancerígena. Los investigadores continúan explorando sus aplicaciones multifacéticas, y los estudios futuros arrojarán más luz sobre su potencial terapéutico .

Propiedades

IUPAC Name |

3-[1-[5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carbonyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O5S/c1-23-17(11-16(22-23)15-10-14(29-2)4-5-18(15)30-3)20(27)24-8-6-13(7-9-24)25-19(26)12-31-21(25)28/h4-5,10-11,13H,6-9,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIURYOPCCWEJOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC(CC3)N4C(=O)CSC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2371177.png)

![2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2371180.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide](/img/structure/B2371190.png)

![2-((1H-indol-3-yl)thio)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2371191.png)

![N-(4-cyanophenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/new.no-structure.jpg)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2371196.png)